molecular formula C21H16N6S B2546392 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 878556-52-6

4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2546392
CAS No.: 878556-52-6
M. Wt: 384.46
InChI Key: KTSKYXJPUJBASN-UHFFFAOYSA-N
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Description

4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C21H16N6S and its molecular weight is 384.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

Synthesis Techniques and Properties

The synthesis of derivatives involving 1,2,4-triazole and pyrazole fragments has been extensively explored, highlighting the chemical modification possibilities and significant pharmacological potential. For instance, Fedotov et al. (2022) detailed the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, emphasizing the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine. The study aimed to optimize the synthesis conditions and investigate the properties of these compounds, suggesting their potential interaction with biological targets due to the integration of 1,2,4-triazole and pyrazole in a single molecule (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial and Antifungal Activities

Research on the antimicrobial and antifungal activities of synthesized compounds has shown promising results. For example, Idrees, Kola, & Siddiqui (2019) reported on the synthesis, characterization, and antimicrobial activities of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties. These compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol, indicating their potential as effective antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Antioxidant and Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety and evaluated them for in vivo analgesic and in vitro antioxidant activities. The findings revealed significant analgesic and antioxidant properties, underscoring the therapeutic potential of these compounds (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).

Antimicrobial Activities of Mannich and Schiff Bases

Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. The study highlighted the potential of these compounds as antimicrobial agents, contributing valuable insights into the development of new therapeutic agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

Properties

IUPAC Name

4-phenyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6S/c28-21-24-23-19(26(21)16-9-3-1-4-10-16)18-15-22-27(17-11-5-2-6-12-17)20(18)25-13-7-8-14-25/h1-15H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSKYXJPUJBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)N3C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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